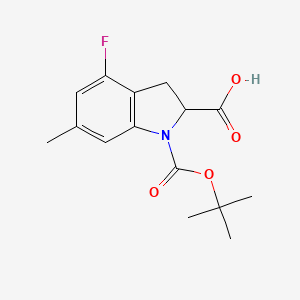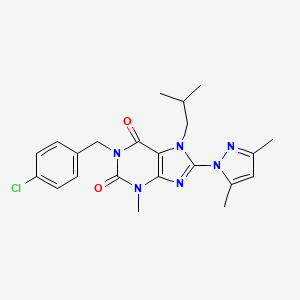![molecular formula C10H15N3O B2478809 N-{[2-(dimetilamino)piridin-4-il]metil}acetamida CAS No. 1311840-14-8](/img/structure/B2478809.png)
N-{[2-(dimetilamino)piridin-4-il]metil}acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide is an organic compound that belongs to the class of aromatic amines containing an acetamide group. This compound is characterized by the presence of a dimethylamino group attached to a pyridine ring, which is further connected to an acetamide moiety. It is a versatile compound with significant applications in various fields of scientific research and industry.
Aplicaciones Científicas De Investigación
N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide can be achieved through several methods. One common approach involves the reaction of 4-dimethylaminopyridine with acetic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst such as dicyclohexyl carbodiimide (DCC) to facilitate the formation of the acetamide bond .
Industrial Production Methods
In an industrial setting, the production of N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group, which is a good leaving group.
Acylation Reactions: The acetamide group can undergo acylation reactions, forming new amide bonds with other reactants.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, DCC, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, acylation reactions may yield new amide derivatives, while substitution reactions can produce various substituted pyridine compounds .
Mecanismo De Acción
The mechanism of action of N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The dimethylamino group enhances the nucleophilicity of the compound, allowing it to participate in various biochemical reactions. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine (DMAP): A closely related compound used as a catalyst in organic synthesis.
N,N-Dimethylpyridin-4-amine: Another similar compound with applications in chemical synthesis.
Uniqueness
N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide is unique due to its combination of a dimethylamino group and an acetamide moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and enhances its potential as a versatile research tool .
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)pyridin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8(14)12-7-9-4-5-11-10(6-9)13(2)3/h4-6H,7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIVWGJUNJZCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=NC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2478727.png)

![(E)-4-(Dimethylamino)-N-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2478732.png)
![N-[(piperidin-2-yl)methyl]acetamide hydrochloride](/img/structure/B2478733.png)


![2-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methoxybenzamide](/img/structure/B2478740.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2478741.png)
![5,6-Dimethyl-3-[2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2478742.png)

![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2478745.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2478746.png)

